3-Methyl-1-octylpyridin-1-ium iodide
Description
3-Methyl-1-octylpyridin-1-ium iodide is a pyridinium-based ionic liquid with a cationic structure comprising a pyridinium ring substituted with a methyl group at the 3-position and an octyl chain at the 1-position, paired with an iodide counterion. Pyridinium salts are widely studied for their applications in catalysis, surfactants, and antimicrobial agents due to their tunable hydrophobicity and ionic character .
Properties
CAS No. |
258279-32-2 |
|---|---|
Molecular Formula |
C14H24IN |
Molecular Weight |
333.25 g/mol |
IUPAC Name |
3-methyl-1-octylpyridin-1-ium;iodide |
InChI |
InChI=1S/C14H24N.HI/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KMQXCRYVRPDQDR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-octylpyridin-1-ium iodide typically involves the quaternization of 3-methylpyridine with 1-iodooctane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol. The mixture is heated to a temperature of around 70°C for several hours to ensure complete reaction. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-1-octylpyridin-1-ium iodide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-octylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of 3-Methyl-1-octylpyridin-1-ium chloride or bromide.
Scientific Research Applications
3-Methyl-1-octylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of ionic liquids and other advanced materials.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in treating certain medical conditions due to its bioactive properties.
Industry: Utilized in the development of new materials with unique electrical and thermal properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-octylpyridin-1-ium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific proteins, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-Hydroxy-1-methylpyridinium Iodide
- Molecular Formula: C₆H₈INO
- Molar Mass : 237.04 g/mol
- Exhibits higher water solubility compared to alkylated pyridinium salts due to the hydrophilic hydroxyl group. Applications: Likely used in pharmaceutical intermediates or as a precursor for functionalized ionic liquids.
Comparison :
The absence of a long alkyl chain (octyl) in 3-hydroxy-1-methylpyridinium iodide reduces its hydrophobicity, making it less suitable for applications requiring micelle formation or phase-transfer catalysis. However, the hydroxyl group enhances its reactivity in nucleophilic substitution reactions .
(R)-3-Iodo-1-Methyl-pyrrolidine
- Molecular Formula : C₅H₁₀IN
- Molar Mass : 211.04 g/mol
- Key Features: Pyrrolidine ring instead of pyridinium, altering electronic and steric properties. Chiral center at the 3-position (R-configuration), enabling stereoselective applications. Applications: Potential use in asymmetric synthesis or as a ligand in coordination chemistry .
Comparison: The pyrrolidine core lacks the aromaticity of pyridinium, reducing its stability under acidic conditions. The shorter methyl chain (vs. octyl) limits its surfactant-like behavior. However, its chirality offers unique advantages in enantioselective processes, unlike the non-chiral 3-methyl-1-octylpyridinium iodide .
4-Ethenyl-3-methyl-1-oxidopyridin-1-ium
- Key Features: Contains an ethenyl group and an oxidized pyridinium ring. Likely polymerizable due to the ethenyl substituent. Applications: Potential use in conductive polymers or as a monomer for functional materials .
Comparison: The ethenyl group introduces reactivity for polymerization, a feature absent in 3-methyl-1-octylpyridinium iodide. The oxide moiety may alter redox properties, making it suitable for electronic applications, whereas the octyl chain in the target compound prioritizes solubility in non-polar media .
Research Findings and Methodological Insights
- Structural Analysis : Tools like SHELXL and Mercury are critical for resolving crystal structures of pyridinium salts, enabling comparisons of packing motifs and intermolecular interactions.
- Database Resources : The Cambridge Structural Database (CSD) contains over 250,000 entries, including pyridinium derivatives, aiding in benchmarking physicochemical properties.
- Synthetic Challenges : Long alkyl chains (e.g., octyl) complicate crystallization, necessitating advanced refinement techniques .
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